
DAA-1097
Vue d'ensemble
Méthodes De Préparation
La synthèse de DAA-1097 implique la réaction de la 4-chloro-2-phénoxyaniline avec le chlorure de 2-isopropoxybenzyle en présence d'une base pour former l'intermédiaire N-(4-chloro-2-phénoxyphényl)-N-(2-isopropoxybenzyle)amine. Cet intermédiaire est ensuite acétylé à l'aide d'anhydride acétique pour produire this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le toluène et sont réalisées sous reflux .
Analyse Des Réactions Chimiques
DAA-1097 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés. Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : La réduction de this compound peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.
Applications de la recherche scientifique
Médecine : This compound s'est révélé prometteur comme agent anxiolytique dans des études précliniques.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur périphérique des benzodiazépines (TSPO). Cette liaison stimule le processus de stéroïdogenèse, conduisant à une augmentation des niveaux de stéroïdes neuroactifs tels que l'alloprégnanolone . Ces stéroïdes neuroactifs améliorent la transmission GABAergique, entraînant des effets anxiolytiques .
Applications De Recherche Scientifique
Anxiolytic Effects
DAA-1097 has been shown to exhibit significant anxiolytic-like properties in laboratory animals. In studies involving mouse models, oral administration of this compound demonstrated effectiveness in reducing anxiety-related behaviors as measured by the light/dark exploration test and the elevated plus-maze test. The compound inhibited binding to mitochondrial preparations in rat brains, indicating its selective action on peripheral benzodiazepine receptors without affecting central benzodiazepine receptors, which are typically associated with sedation and anxiolysis .
Alzheimer's Disease
Research has indicated that this compound may have applications in the context of neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that TSPO ligands can recover neuronal cells from amyloid-beta-induced mitochondrial dysfunction, suggesting a potential role for this compound in mitigating cognitive decline associated with Alzheimer's pathology . The compound's ability to restore mitochondrial function could be crucial for preserving neuronal health in affected individuals.
Mitochondrial Function Modulation
This compound's interaction with TSPO also positions it as a candidate for therapies aimed at improving mitochondrial function across various conditions. Given that mitochondrial dysfunction is a hallmark of numerous neurological disorders, compounds like this compound could play a role in developing treatments aimed at enhancing cellular energy metabolism and reducing oxidative stress .
Behavioral Studies
In behavioral assessments involving animal models, this compound was compared with other anxiolytics such as diazepam and buspirone. While it showed anxiolytic properties, its potency was lower than that of diazepam in terms of enhancing hexobarbital-induced anesthesia. Notably, this compound did not significantly alter spontaneous locomotor activity, indicating a favorable profile for anxiolytic use without sedative effects .
Binding Affinity Studies
This compound exhibited high binding affinity for TSPO with IC50 values significantly lower than those for central benzodiazepine receptors, reinforcing its selective action on peripheral receptors. This selectivity is crucial for minimizing side effects typically associated with central benzodiazepine receptor antagonists .
Summary of Research Findings
Study Aspect | Findings |
---|---|
Anxiolytic Effects | Significant reduction in anxiety-like behavior in animal models |
Mechanism of Action | Selective agonism at peripheral benzodiazepine receptors (TSPO) |
Potential Applications | Neuroprotection in Alzheimer's disease; modulation of mitochondrial function |
Binding Affinity | High affinity for TSPO; no significant effect on central receptors |
Mécanisme D'action
DAA-1097 exerts its effects by selectively binding to the peripheral benzodiazepine receptor (TSPO). This binding stimulates the process of steroidogenesis, leading to increased levels of neuroactive steroids such as allopregnanolone . These neuroactive steroids enhance GABAergic transmission, resulting in anxiolytic effects .
Comparaison Avec Des Composés Similaires
DAA-1097 fait partie d'une classe de composés connus sous le nom de dérivés d'aryloxyanilide. Des composés similaires incluent :
Ro5-4864 : Un dérivé de benzodiazépine qui cible également le récepteur périphérique des benzodiazépines.
FGIN-1-27 : Un dérivé d'indole qui agit comme un agoniste sélectif du récepteur périphérique des benzodiazépines.
This compound est unique en raison de sa structure chimique spécifique, qui offre une grande sélectivité et une grande affinité pour le récepteur périphérique des benzodiazépines .
Activité Biologique
DAA-1097 is a compound recognized for its potent and selective agonistic activity at the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein (TSPO). This article explores its biological activity, mechanisms, and effects based on diverse research findings.
This compound primarily interacts with the peripheral benzodiazepine receptor, which is involved in various physiological processes, including neuroprotection, regulation of steroidogenesis, and modulation of immune responses. Unlike traditional benzodiazepines, this compound does not exhibit affinity for central benzodiazepine receptors, which distinguishes its pharmacological profile and reduces the risk of typical side effects associated with central nervous system depressants .
Binding Affinity and Selectivity
Research indicates that this compound demonstrates high binding affinity for PBR, with IC50 values significantly lower than those of other compounds. In studies involving rat brain mitochondrial preparations:
- This compound : IC50 = 0.92 nM for [3H]PK 11195 binding.
- DAA-1106 : IC50 = 0.28 nM for [3H]PK 11195 binding.
- Both compounds showed no significant inhibition of [3H]-flunitrazepam binding (IC50 > 10,000 nM) indicating their selectivity for PBR over central benzodiazepine receptors .
Anxiolytic Effects
This compound has been shown to possess anxiolytic properties in several animal models. In behavioral tests such as the light/dark exploration test and the elevated plus-maze test, this compound administration resulted in significant anxiolytic-like effects without affecting spontaneous locomotor activity:
- Anxiolytic Testing Results :
- Light/Dark Exploration Test : Increased time spent in the light compartment.
- Elevated Plus-Maze Test : Increased entries into open arms compared to control groups.
In comparison with other anxiolytics like diazepam and buspirone, this compound exhibited a lower potency in enhancing sleep duration induced by hexobarbital anesthesia .
Case Studies and Research Findings
Research indicates that this compound's mechanism may contribute to neuroprotective effects as well. A study highlighted that compounds acting on PBR can influence mitochondrial function and reduce oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases characterized by mitochondrial dysfunction .
Table: Summary of Biological Activity Findings
Parameter | This compound | Comparison (DAA-1106) |
---|---|---|
Binding Affinity (IC50) | 0.92 nM (PK 11195) | 0.28 nM |
Anxiolytic Effect | Yes | Yes |
Effect on CBR Binding | No effect (IC50 > 10,000 nM) | No effect |
Impact on Locomotor Activity | No effect | No effect |
Propriétés
Numéro CAS |
220551-79-1 |
---|---|
Formule moléculaire |
C24H24ClNO3 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3 |
Clé InChI |
CGUBOFYHGYNUDL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |
SMILES canonique |
CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DAA 1097 DAA-1097 DAA1097 N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.